Thymidine, 3'-S-methyl-3'-thio-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thymidine, 3’-S-methyl-3’-thio-, is a modified nucleoside analog of thymidine, where the 3’-hydroxyl group is replaced by a sulfur atom and further methylated
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Thymidine, 3’-S-methyl-3’-thio-, typically involves the substitution of the 3’-hydroxyl group of thymidine with a sulfur atom, followed by methylation. One common method involves the use of phosphoramidite chemistry, which is widely employed for the synthesis of oligonucleotides . The reaction conditions often include the use of coupling agents such as 1H-tetrazole or its derivatives to facilitate the formation of the phosphoramidite intermediate .
Industrial Production Methods
Industrial production of Thymidine, 3’-S-methyl-3’-thio-, may involve scalable synthesis techniques similar to those used in laboratory settings but optimized for higher yields and purity. This includes the use of automated synthesizers and purification methods such as high-performance liquid chromatography (HPLC) to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Thymidine, 3’-S-methyl-3’-thio-, can undergo various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Substitution: The methyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used for oxidation reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.
Major Products
Oxidation: The major products include sulfoxides and sulfones.
Scientific Research Applications
Thymidine, 3’-S-methyl-3’-thio-, has several applications in scientific research:
Mechanism of Action
The mechanism of action of Thymidine, 3’-S-methyl-3’-thio-, involves its incorporation into DNA in place of natural thymidine. This incorporation can disrupt normal DNA replication and repair processes, making it a useful tool for studying these mechanisms. The sulfur atom substitution enhances the rate of template copying by increasing the nucleophilicity of the molecule, which facilitates its incorporation into nucleic acid templates .
Comparison with Similar Compounds
Similar Compounds
3’-Amino-3’-deoxy-2-thio-thymidine: Another modified nucleoside with an amino group at the 3’ position instead of a hydroxyl group.
5-Bromo-2’-deoxyuridine (BrdU): A thymidine analog used for tracking DNA synthesis in cells.
Uniqueness
Thymidine, 3’-S-methyl-3’-thio-, is unique due to the presence of a sulfur atom at the 3’ position, which significantly alters its chemical properties and reactivity compared to other thymidine analogs. This modification enhances its utility in biochemical research, particularly in the study of nucleic acid interactions and mechanisms .
Properties
CAS No. |
127908-94-5 |
---|---|
Molecular Formula |
C11H16N2O4S |
Molecular Weight |
272.32 g/mol |
IUPAC Name |
1-[(2R,4S,5R)-5-(hydroxymethyl)-4-methylsulfanyloxolan-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C11H16N2O4S/c1-6-4-13(11(16)12-10(6)15)9-3-8(18-2)7(5-14)17-9/h4,7-9,14H,3,5H2,1-2H3,(H,12,15,16)/t7-,8+,9-/m1/s1 |
InChI Key |
YIGBHTQIPVBKNR-HRDYMLBCSA-N |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)SC |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.